molecular formula C13H21NO4 B598810 Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 1204820-62-1

Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B598810
CAS No.: 1204820-62-1
M. Wt: 255.314
InChI Key: AAUQYAVYRMDOAX-UHFFFAOYSA-N
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Description

Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol . It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of enynes. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . This method utilizes easily accessible starting materials and can be performed under mild conditions. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in biological processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate can be compared with other azabicyclo compounds, such as:

This compound stands out due to its specific functional groups and the ease with which it can be synthesized and modified for various research purposes.

Properties

IUPAC Name

3-O-tert-butyl 1-O-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-10(15)13-6-9(13)7-14(8-13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUQYAVYRMDOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693145
Record name 3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204820-62-1
Record name 3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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